molecular formula C7H9Cl2NO B13018910 4-Amino-2-chloro-3-methylphenol hydrochloride

4-Amino-2-chloro-3-methylphenol hydrochloride

Cat. No.: B13018910
M. Wt: 194.06 g/mol
InChI Key: DANKJPUYHFGKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-3-methylphenol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of phenol, characterized by the presence of amino, chloro, and methyl groups on the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-3-methylphenol hydrochloride typically involves the chlorination of 3-methylphenol followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process may involve continuous flow systems and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-methylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Amino-2-chloro-3-methylphenol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-methylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Similar structure but lacks the chloro group.

    2-Amino-4-chloro-3-methylphenol: Similar structure with different positioning of the amino and chloro groups.

    4-Amino-2-chloro-5-methylphenol: Similar structure with different positioning of the methyl group.

Uniqueness

4-Amino-2-chloro-3-methylphenol hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its potential therapeutic uses.

Biological Activity

4-Amino-2-chloro-3-methylphenol hydrochloride is a chemical compound characterized by its unique molecular structure, which includes an amino group, a chloro group, and a methyl group attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a precursor in various pharmaceutical syntheses.

  • Molecular Formula : C7H8ClN
  • Molecular Weight : 173.6 g/mol
  • Appearance : White to light brown crystalline powder

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in disinfectants and antiseptics. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Safety Profile

While exploring its biological activity, studies have also assessed the cytotoxic effects of this compound on mammalian cells. In vitro tests indicate that at low concentrations, the compound exhibits minimal cytotoxicity; however, higher concentrations can lead to cell death.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10050

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, which supports its potential application in clinical settings.

Toxicological Assessment

A toxicological assessment performed on Wistar rats showed that exposure to high doses of the compound led to observable clinical symptoms such as apathy and respiratory distress. However, the study concluded that under regulated conditions, the compound could be used safely in hair dye formulations at concentrations up to 2% .

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and function. The presence of both an amino and a chloro group enhances its reactivity and interaction with cellular components.

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of related compounds:

Compound NameStructure FeaturesNotable UsesUnique Characteristics
4-Amino-3-methylphenol Amino and methyl groups on phenolHair dyes, pharmaceuticalsLess chlorinated; different activity
4-Chloro-3-methylphenol Chlorine and methyl groups on phenolAntiseptic agentsLacks amino group
2-Amino-4-chlorophenol Amino and chloro groups on phenolPesticidesDifferent positioning of groups

Properties

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

4-amino-2-chloro-3-methylphenol;hydrochloride

InChI

InChI=1S/C7H8ClNO.ClH/c1-4-5(9)2-3-6(10)7(4)8;/h2-3,10H,9H2,1H3;1H

InChI Key

DANKJPUYHFGKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.